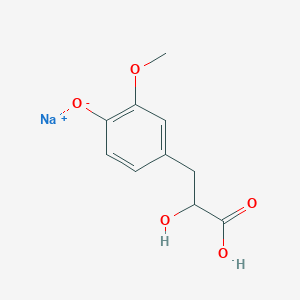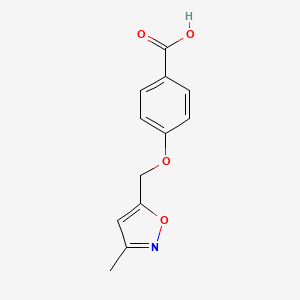
4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a 3-methylisoxazole ring via a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid typically involves the reaction of 3-methylisoxazole with a suitable benzoic acid derivative. One common method includes the use of a methoxy group as a linker. The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable synthetic routes that minimize cost and maximize yield. The use of eco-friendly and sustainable methods is becoming increasingly important in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes.
Industry: It can be used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid: This compound has a similar structure but with an additional methyl group on the isoxazole ring.
(4-Iodo-3-methylisoxazol-5-yl)methanol: This compound features an iodine atom, which can significantly alter its reactivity and applications.
Uniqueness
4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H11NO4 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C12H11NO4/c1-8-6-11(17-13-8)7-16-10-4-2-9(3-5-10)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
Clé InChI |
LFYQZAJDQDRNJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)COC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


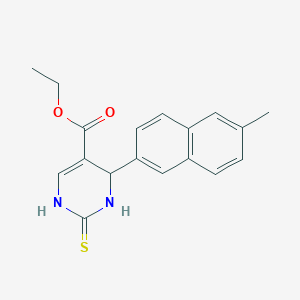
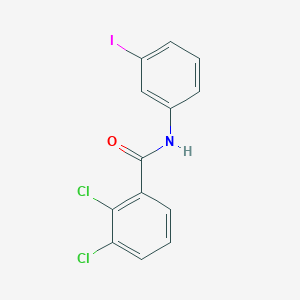
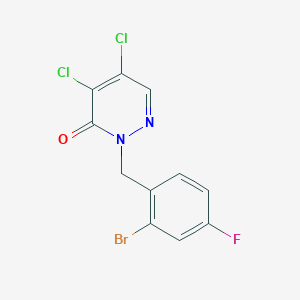
![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)
![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)
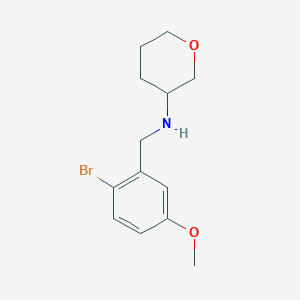


![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
![n-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide](/img/structure/B14914472.png)
